molecular formula C17H25FN2O3 B1400673 4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1260584-81-3

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1400673
CAS RN: 1260584-81-3
M. Wt: 324.4 g/mol
InChI Key: JURPDBVIHMXUEH-UHFFFAOYSA-N
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Description

“4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. Unfortunately, there is limited information available on this specific compound .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Sedridines and Ethylnorlobelols : Demonstrating the use of enantiomers of related piperidine-1-carboxylic acid tert-butyl esters, Passarella et al. (2005) developed a method for synthesizing biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).

  • Chiral Cyclic Amino Acid Ester Synthesis : Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester, providing insights into the structure of similar tert-butyl piperidine-1-carboxylate derivatives (Moriguchi et al., 2014).

  • Synthesis of Piperidine Alkaloids : Passarella et al. (2009) utilized enantiomers of related piperidine-1-carboxylic acid tert-butyl esters for synthesizing piperidine alkaloids like dumetorine and epidihydropinidine (Passarella et al., 2009).

Structural and Molecular Analysis

  • X-Ray Diffraction Analysis : In the studies by Moriguchi et al. (2014) and Kong et al. (2016), X-ray diffraction analysis was employed to determine the molecular structure of similar tert-butyl piperidine-1-carboxylates, highlighting their bicyclic structures and potential in medicinal chemistry (Moriguchi et al., 2014), (Kong et al., 2016).

  • Synthesis of Functional Cyclic Esters : Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters, including those related to tert-butyl piperidine-1-carboxylate, for applications in the field of materials science (Trollsås et al., 2000).

  • Derivative Synthesis for Marine Drugs : Li et al. (2013) synthesized key intermediates, similar to tert-butyl piperidine-1-carboxylates, for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

properties

IUPAC Name

tert-butyl 4-[(2-amino-5-fluorophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(18)4-5-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURPDBVIHMXUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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